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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of single-agent Enasidenib efficacy with its performance in

combination therapies for the treatment of Acute Myeloid Leukemia (AML) with Isocitrate

Dehydrogenase 2 (IDH2) mutations. This analysis is supported by experimental data from key

clinical trials, detailed methodologies, and visualizations of relevant biological pathways and

experimental workflows.

Enasidenib, an oral inhibitor of the mutant IDH2 enzyme, has demonstrated clinical activity in

patients with IDH2-mutated AML. While its efficacy as a monotherapy is established, emerging

evidence suggests that combination approaches with agents such as Azacitidine and

Venetoclax may offer improved clinical outcomes. This guide delves into the data to provide a

clear comparison.

Quantitative Data Comparison
The following tables summarize the key efficacy endpoints from clinical trials evaluating

Enasidenib as a monotherapy and in combination with other agents.
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Efficacy Endpoint
Enasidenib Monotherapy

(Relapsed/Refractory AML)[1]

Overall Response Rate (ORR) 40.3%

Complete Remission (CR) 19.3%

Median Overall Survival (OS) 9.3 months

Median Duration of Response (DOR) 5.8 months

Efficacy Endpoint

Enasidenib + Azacitidine

(Newly Diagnosed AML)[2]
[3]

Azacitidine Alone (Newly

Diagnosed AML)[2][3]

Overall Response Rate (ORR) 74% 36%

Complete Remission (CR) 53% 12%

Median Overall Survival (OS) 22 months 22 months

Median Event-Free Survival

(EFS)
17.2 months 10.8 months

Efficacy Endpoint
Enasidenib + Venetoclax

(Relapsed/Refractory AML)[4][5]

Overall Response Rate (ORR) 62% - 70%

Complete Remission (CR) 50% - 57%

Median Overall Survival (OS) Not Reached (in one study)

Median Duration of Response (DOR) 16.6 months

Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide context for the

presented data.
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Enasidenib Monotherapy (NCT01915498)
This phase 1/2 study evaluated the safety, tolerability, and efficacy of Enasidenib in patients

with advanced hematologic malignancies with an IDH2 mutation.[1][6][7]

Patient Population: Adults with relapsed or refractory AML and a documented IDH2 mutation.

Treatment Regimen: Enasidenib was administered orally at a starting dose of 100 mg once

daily in continuous 28-day cycles.

Response Assessment: Response to treatment was assessed by bone marrow aspirates

and biopsies performed at baseline, at the end of cycles 2, 4, 6, and every 3 cycles

thereafter. Response was defined according to the International Working Group (IWG)

criteria for AML.

Enasidenib in Combination with Azacitidine (AG221-
AML-005 / NCT02677922)
This phase 1b/2 trial was designed to assess the safety and antitumor activity of Enasidenib in

combination with Azacitidine in patients with newly diagnosed IDH2-mutant AML.[2][3]

Patient Population: Adults with newly diagnosed, IDH2-mutated AML who were ineligible for

intensive chemotherapy.

Treatment Regimen: Patients received Enasidenib 100 mg orally daily in combination with

Azacitidine 75 mg/m² subcutaneously or intravenously for 7 days of each 28-day cycle.[2]

Response Assessment: The primary endpoint was the overall response rate, which was

assessed by the investigators according to the IWG criteria for AML.

Enasidenib in Combination with Venetoclax (ENAVEN-
AML / NCT04092179)
This phase 1b/2 trial evaluated the safety and efficacy of Enasidenib combined with

Venetoclax in patients with IDH2-mutated myeloid malignancies.[4][8]
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Patient Population: Adult patients with relapsed or refractory AML or high-risk

myelodysplastic syndrome/myeloproliferative neoplasm with an IDH2 mutation.[4]

Treatment Regimen: Patients received Enasidenib 100 mg orally daily and Venetoclax with

a dose ramp-up to a target of 400 mg orally daily.[4]

Response Assessment: The primary endpoints were safety and tolerability, and the overall

response rate, defined as complete remission (CR), CR with incomplete blood count

recovery (CRi), morphologic leukemia-free state (MLFS), and partial remission (PR) by

revised IWG criteria.

Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways affected by these therapies and a typical experimental workflow for a clinical trial.
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Caption: Mechanism of action of Enasidenib in IDH2-mutated AML.
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Caption: Interacting pathways of Enasidenib combination therapies.
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Caption: Generalized workflow of a comparative clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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